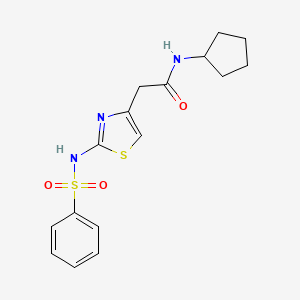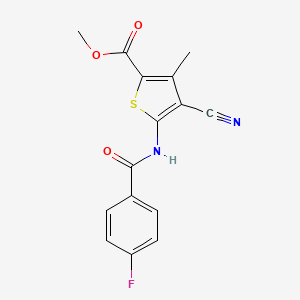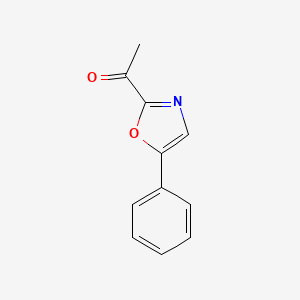
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized using [bmIm]OH as a catalyst. This method demonstrates the utility of ionic liquids as catalysts in the synthesis of complex organic compounds, which could potentially include the synthesis of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide. The synthesized compounds in this study were also tested for their antibacterial and antifungal activities, showing moderate in vitro activities against the tested microorganisms .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. In another study, the structures of newly synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds were confirmed using various spectroscopic methods including 1H NMR, FTIR, MS, and elemental analysis. These methods are essential for determining the structure of complex molecules such as N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide, ensuring that the desired compound has been synthesized correctly .
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can be inferred from the synthesis methods and the pKa values of the compounds. The pKa determination study of the benzothiazole derivatives indicates that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring. This information is valuable for understanding the chemical behavior of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide in different environments, which can affect its stability and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their acidity constants, are important for their application as drug precursors. The pKa values of the synthesized acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation and between 3.02 and 4.72 for the second protonation. These values suggest that the compounds have varying degrees of acidity, which can influence their solubility, absorption, and distribution in biological systems. Such properties would also be relevant for N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide, affecting its potential as a drug candidate .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
A significant application of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide derivatives is in cancer research. A study by Corbo et al. (2016) evaluated the antiproliferative activity of these derivatives on human liver hepatocellular carcinoma and breast cancer cell lines. They found that these compounds exhibited a strong inhibitory effect on cell growth, with some compounds showing pronounced proapoptotic effects, particularly against breast cancer cell lines (Corbo et al., 2016).
Synthesis for Photovoltaic Applications
In the realm of renewable energy, these derivatives have been explored for improving photoelectric conversion in dye-sensitized solar cells. Wenjun Wu et al. (2009) researched carboxylated cyanine dyes structurally related to N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide. They demonstrated that these compounds, when used as sensitizers in solar cells, significantly enhance the photoelectric conversion efficiency (Wu et al., 2009).
Antimicrobial and Anti-inflammatory Potential
The derivatives of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide have been synthesized and evaluated for their antimicrobial activities. For example, Sahin et al. (2012) synthesized and screened a series of compounds for their antimicrobial activities and found that some of them possessed significant effects (Sahin et al., 2012). Furthermore, research by Gandhi et al. (2018) on chromene derivatives related to this compound showed potential anti-inflammatory activity, suggesting their use in drug development for inflammation-related disorders (Gandhi et al., 2018).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives, including those structurally similar to N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide, have been investigated for their corrosion inhibition properties. A study by Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their efficiency in inhibiting corrosion of steel in acidic environments, demonstrating their potential as effective corrosion inhibitors (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-9-26-20-15-16(2)14-17(3)21(20)31-23(26)24-22(27)18-5-7-19(8-6-18)32(28,29)25-10-12-30-13-11-25/h1,5-8,14-15H,9-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPOJXUSEXWQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)


![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)


![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)